molecular formula C10H11F9 B3255925 1,1,1,2,2,3-Hexafluoro-3-trifluoromethylnon-4-ene CAS No. 261503-78-0

1,1,1,2,2,3-Hexafluoro-3-trifluoromethylnon-4-ene

Cat. No.: B3255925
CAS No.: 261503-78-0
M. Wt: 302.18 g/mol
InChI Key: DBIHZZJBLFPWSQ-AATRIKPKSA-N
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Description

1,1,1,2,2,3-Hexafluoro-3-trifluoromethylnon-4-ene is a fluorinated organic compound with the molecular formula C10H11F9. This compound is characterized by the presence of multiple fluorine atoms, which impart unique chemical and physical properties. It is used in various scientific and industrial applications due to its stability and reactivity.

Preparation Methods

The synthesis of 1,1,1,2,2,3-Hexafluoro-3-trifluoromethylnon-4-ene typically involves the fluorination of appropriate precursors under controlled conditions. One common method includes the reaction of non-4-ene with fluorinating agents such as sulfur tetrafluoride (SF4) or cobalt trifluoride (CoF3). The reaction conditions often require elevated temperatures and pressures to ensure complete fluorination. Industrial production methods may involve continuous flow reactors to maintain consistent quality and yield.

Chemical Reactions Analysis

1,1,1,2,2,3-Hexafluoro-3-trifluoromethylnon-4-ene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding fluorinated carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to produce fluorinated alcohols.

    Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide (NaOCH3), resulting in the replacement of fluorine atoms with other functional groups.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1,1,1,2,2,3-Hexafluoro-3-trifluoromethylnon-4-ene has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds.

    Biology: The compound’s stability and reactivity make it useful in the study of enzyme mechanisms and protein interactions.

    Medicine: It is investigated for its potential use in drug development, especially in designing fluorinated pharmaceuticals with improved bioavailability and metabolic stability.

    Industry: The compound is employed in the production of specialty polymers and materials with enhanced chemical resistance and thermal stability.

Mechanism of Action

The mechanism by which 1,1,1,2,2,3-Hexafluoro-3-trifluoromethylnon-4-ene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorine atoms in the compound can form strong hydrogen bonds and electrostatic interactions, influencing the activity of biological molecules. These interactions can modulate enzyme activity, alter protein conformation, and affect cellular signaling pathways.

Comparison with Similar Compounds

1,1,1,2,2,3-Hexafluoro-3-trifluoromethylnon-4-ene can be compared with other fluorinated compounds such as:

The uniqueness of this compound lies in its specific structure, which provides distinct reactivity and stability compared to other fluorinated compounds.

Properties

IUPAC Name

(E)-1,1,1,2,2,3-hexafluoro-3-(trifluoromethyl)non-4-ene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F9/c1-2-3-4-5-6-7(11,9(14,15)16)8(12,13)10(17,18)19/h5-6H,2-4H2,1H3/b6-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBIHZZJBLFPWSQ-AATRIKPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC=CC(C(C(F)(F)F)(F)F)(C(F)(F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC/C=C/C(C(C(F)(F)F)(F)F)(C(F)(F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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